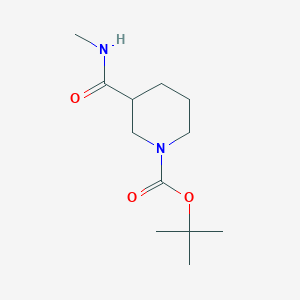

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a piperidine derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Méthodes De Préparation

The synthesis of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methyl isocyanate under controlled conditions. One common method involves the use of N-methylcyclohexylamine and chloroformic acid ethyl ester in dichloromethane at temperatures ranging from -78°C to 20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Applications De Recherche Scientifique

Biological Activities

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate has been identified as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives exhibit notable biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, indicating its potential as an anticancer agent. For instance, research highlights its role in developing compounds that target cancer cells effectively, showcasing promising results against multiple cancer types.

- Neuroprotective Effects : The compound has demonstrated protective effects against neurodegenerative conditions. In vitro studies indicate that it can reduce oxidative stress and inflammation in astrocytes, which are critical for maintaining brain health .

Several case studies have been conducted to explore the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotection Studies : In another study focused on Alzheimer's disease models, the compound exhibited moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting its potential use in neurodegenerative disease therapies .

Mécanisme D'action

The mechanism of action of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways may vary based on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: This compound has a similar structure but with a methoxy group instead of a methyl group.

Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound features a dimethylamino group and an acrylate moiety, which imparts different chemical properties.

1-Boc-3-piperidone: This compound has a similar piperidine core but with a different functional group, making it useful for different synthetic applications.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (CAS No. 22248320) features a piperidine ring substituted at the third position with a tert-butyl group and a methylcarbamoyl moiety. Its chemical formula is , with a molecular weight of 288.34 g/mol. The structural configuration plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The piperidine ring and the carbamate group facilitate binding to these targets, influencing pathways such as:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity.

- Receptor Interaction : It can bind to various receptors, potentially altering signaling pathways associated with inflammation, pain, or other biological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiinflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : The compound may also influence pain pathways, offering therapeutic potential for pain management.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.

Case Studies and Research Findings

-

Study on Inflammatory Response :

- A study evaluated the compound's effect on IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated a concentration-dependent inhibition of IL-1β release, supporting its anti-inflammatory potential.

- Table 1: IL-1β Inhibition Data

Concentration (µM) IL-1β Inhibition (%) 10 19.4 ± 0.4 50 29.1 ± 4.8

-

Pain Modulation Study :

- Research focused on the analgesic effects of related compounds indicated that modifications to the piperidine structure could enhance pain relief efficacy.

- Table 2: Analgesic Activity Comparison

Compound Pain Relief Efficacy (%) Tert-butyl derivative A 35 Tert-butyl derivative B 50

-

Antimicrobial Activity Assessment :

- A series of tests demonstrated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains.

- Table 3: Antimicrobial Activity Results

Compound Zone of Inhibition (mm) Tert-butyl derivative C 15 Tert-butyl derivative D 20

Propriétés

IUPAC Name |

tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-6-9(8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIWRTIXNJHJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.